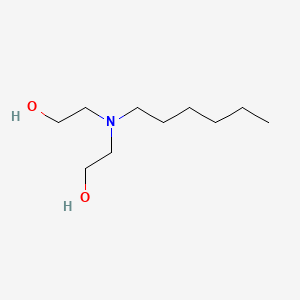

Ethanol, 2,2'-(hexylimino)bis-

Description

Properties

IUPAC Name |

2-[hexyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO2/c1-2-3-4-5-6-11(7-9-12)8-10-13/h12-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIACMWUKBLHAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064467 | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6752-33-6 | |

| Record name | 2,2′-(Hexylimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6752-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006752336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6752-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethanol, 2,2'-(hexylimino)bis-

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the tertiary amine, Ethanol, 2,2'-(hexylimino)bis-, also known as N-hexyldiethanolamine. In the dynamic fields of chemical research and drug development, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its behavior, optimizing reaction conditions, and ensuring safe handling. This document synthesizes available data with predictive insights to offer a robust resource for laboratory professionals.

Chemical Identity and Structure

Ethanol, 2,2'-(hexylimino)bis- is a tertiary amino alcohol characterized by a hexyl group and two hydroxyethyl groups attached to a central nitrogen atom. This structure imparts both hydrophobic (hexyl chain) and hydrophilic (dihydroxyethyl functionalities) characteristics, influencing its solubility and reactivity.

| Identifier | Value | Source |

| IUPAC Name | 2-[hexyl(2-hydroxyethyl)amino]ethanol | [PubChem][1] |

| CAS Number | 6752-33-6 | [PubChem][1] |

| Molecular Formula | C₁₀H₂₃NO₂ | [PubChem][1] |

| Molecular Weight | 189.30 g/mol | [PubChem][1] |

| Canonical SMILES | CCCCCCN(CCO)CCO | [PubChem][1] |

| InChI Key | GIACMWUKBLHAAG-UHFFFAOYSA-N | [PubChem][1] |

Physicochemical Properties: A Synthesis of Experimental and Predicted Data

Precise experimental data for Ethanol, 2,2'-(hexylimino)bis- is not extensively available in public literature. To provide a comprehensive profile, this guide integrates known information with predicted values derived from well-established Quantitative Structure-Property Relationship (QSPR) models, such as those implemented in ACD/Labs Percepta and the US EPA's EPI Suite™.[2][3][4][5][6] These predictive tools are widely used in the scientific community to estimate the physicochemical properties of organic compounds.[1][7][8]

| Property | Predicted Value | Experimental Data for Analogous Compounds | Methodological Insight |

| Boiling Point | 275.5 ± 6.9 °C | N-Ethyldiethanolamine: 248 °C | The presence of the longer hexyl chain in Ethanol, 2,2'-(hexylimino)bis- is expected to increase its boiling point compared to its ethyl analogue due to stronger van der Waals forces. The prediction aligns with this trend. |

| Melting Point | -39.4 ± 8.1 °C | N-Phenyldiethanolamine: 56-58 °C[4] | The predicted low melting point suggests that this compound is a liquid at standard room temperature. The crystalline structure of the phenyl analogue results in a significantly higher melting point. |

| Density | 0.945 ± 0.06 g/cm³ | N-Ethyldiethanolamine: 1.014 g/cm³ at 25 °C[3] | The density is predicted to be slightly less than that of water. |

| Water Solubility | 1.93 g/L at 25 °C | N-Butyldiethanolamine: High water solubility[9] | The two hydroxyl groups contribute to its solubility in water through hydrogen bonding. However, the hydrophobic hexyl group limits its miscibility compared to smaller analogues. The principle of "like dissolves like" governs this behavior.[10] |

| LogP (Octanol-Water Partition Coefficient) | 1.85 | N-Butyldiethanolamine: 0.58[9] | The positive LogP value indicates a preference for the octanol phase, signifying a degree of lipophilicity conferred by the hexyl chain. |

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

For definitive characterization, experimental determination of the physicochemical properties is essential. The following section outlines standard, validated protocols that are broadly applicable to tertiary amines like Ethanol, 2,2'-(hexylimino)bis-.

Boiling Point Determination

The boiling point is a critical parameter for distillation, purification, and assessing volatility.

Recommended Protocol: OECD Test Guideline 103

This guideline outlines several methods for determining the boiling point of liquids. The dynamic method, which involves measuring the vapor pressure of the substance as a function of temperature, is particularly suitable.

Experimental Workflow:

Figure 2: Workflow for Density Measurement using a Digital Density Meter.

Trustworthiness of the Protocol: The ASTM D4052 standard is a widely accepted and validated method, ensuring reproducibility and accuracy of the density measurements. The calibration step with certified reference materials is crucial for establishing the trustworthiness of the results.

Solubility Determination

Understanding solubility in various solvents is critical for formulation, extraction, and purification processes.

Recommended Protocol: OECD Test Guideline 105 (Water Solubility)

This guideline describes the flask method, which is a straightforward approach to determine the water solubility of a substance.

Experimental Workflow:

Figure 3: Workflow for Water Solubility Determination using the Flask Method.

In-Text Citation for Mechanistic Claim: The solubility of a substance in a particular solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. [10][11]For Ethanol, 2,2'-(hexylimino)bis-, the hydroxyl groups can form hydrogen bonds with water, while the hexyl chain contributes to its solubility in nonpolar organic solvents.

For solubility in organic solvents, a similar flask method can be employed, substituting water with the organic solvent of interest (e.g., ethanol, acetone, hexane).

Reactivity, Stability, and Safety Considerations

As a tertiary amine, Ethanol, 2,2'-(hexylimino)bis- is expected to exhibit basic properties and can react with acids to form salts. The presence of hydroxyl groups allows for esterification reactions.

Stability: The compound is generally stable under normal conditions. However, prolonged exposure to high temperatures or strong oxidizing agents should be avoided to prevent decomposition.

Safety and Handling: Based on data from analogous compounds, Ethanol, 2,2'-(hexylimino)bis- may cause skin and eye irritation. [7]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact, the affected area should be flushed with copious amounts of water.

Spectral Data

The PubChem entry for Ethanol, 2,2'-(hexylimino)bis- indicates the availability of the following spectral data, which are crucial for structural confirmation and purity assessment:[1]

-

¹H NMR Spectra

-

¹³C NMR Spectra

-

GC-MS (Gas Chromatography-Mass Spectrometry)

-

IR (Infrared) Spectra

These analytical techniques provide a detailed fingerprint of the molecule, allowing for unambiguous identification.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of Ethanol, 2,2'-(hexylimino)bis-, combining available data with robust predictions. By understanding these fundamental characteristics and employing standardized experimental methodologies, researchers and drug development professionals can effectively utilize this compound in their work while ensuring safety and experimental reproducibility.

References

-

ACD/Labs Percepta. Advanced Chemistry Development, Inc. [Link]

-

Chemos GmbH & Co. KG. (2021). Safety Data Sheet: N-Ethyldiethanolamine. [Link]

-

PubChem. (n.d.). Ethanol, 2,2'-(cyclohexylimino)bis-. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (2012). Sustainable Futures / P2 Framework Manual. [Link]

-

PubChem. (n.d.). Ethanol, 2,2'-(hexylimino)bis-. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanol, 2,2'-(butylimino)bis- (CAS 102-79-4). [Link]

-

PubChem. (n.d.). Ethanol, 2,2'-(9-octadecen-1-ylimino)bis-. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ethanol, 2,2'-(decylimino)bis-. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Ethanol, 2,2'-(phenylimino)bis-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Ethanol, 2,2'-(butylimino)bis-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 2,2'-((2-(Dodecyloxy)ethyl)imino)bis(ethanol). National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Ethanol, 2,2'-(octylimino)bis- - Substance Details. [Link]

-

Cheméo. (n.d.). Chemical Properties of Methyldiethanolamine (CAS 105-59-9). [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: N-Phenyldiethanolamine. [Link]

-

Penta Manufacturing Company. (2024). N-Phenyldiethanolamine - SAFETY DATA SHEET. [Link]

-

PubChem. (n.d.). Ethanol, 2,2'-(methylimino)bis-, monoacetate (ester). National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). N-Methyldiethanolamine. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPI Suite™ - Estimation Program Interface. [Link]

-

CAS Common Chemistry. (n.d.). 2,2′-(Cyclohexylimino)bis[ethanol]. [Link]

-

Saaidpour, S. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. International Journal of Advanced Research in Chemical Science, 2(12), 29-43. [Link]

-

Online Chemical Modeling Environment. (n.d.). [Link]

-

National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]

-

NIST. (n.d.). Diethanolamine. NIST Chemistry WebBook. [Link]

-

Dearden, J. C. (2003). Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point. Environmental toxicology and chemistry, 22(8), 1696-1709. [Link]

-

Cheméo. (n.d.). Chemical Properties of Diethanolamine (CAS 111-42-2). [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexylamine, N,N-di(allyl)-. [Link]

-

CAS Common Chemistry. (n.d.). Ethanol. [Link]

-

Ghamali, M., et al. (2018). Prediction of the Normal Boiling Points and Enthalpy of Vaporizations of Alcohols and Phenols Using Topological Indices. Journal of Chemistry, 2018, 1-10. [Link]

-

Cheméo. (n.d.). Chemical Properties of n-Hexyl-2,2'-iminodiethanol (CAS 6752-33-6). [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017). Ethanol, 2,2'-(butylimino)bis-: Human health tier II assessment. [Link]

-

Cheméo. (n.d.). Chemical Properties of Methyldiethanolamine (CAS 105-59-9). [Link]

-

MDPI. (2022). QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. [Link]

-

Cheméo. (n.d.). Chemical Properties of Monoethanolamine (CAS 141-43-5). [Link]

Sources

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. acdlabs.com [acdlabs.com]

- 3. epa.gov [epa.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. youtube.com [youtube.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. chemistryforsustainability.org [chemistryforsustainability.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Ethanol, 2,2'-(hexylimino)bis- | C10H23NO2 | CID 81229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to the Synthesis and Characterization of N-Hexyldiethanolamine

This guide provides a comprehensive overview of the synthesis and characterization of N-Hexyldiethanolamine, a tertiary amine with significant potential in various industrial and research applications. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deep and practical understanding of the subject matter.

Introduction: The Significance of N-Hexyldiethanolamine

N-Hexyldiethanolamine, belonging to the class of N-alkyldiethanolamines, is a fascinating molecule that merges the hydrophilic nature of its diethanolamine head with the lipophilic characteristics of its n-hexyl tail. This amphiphilic nature is the foundation of its utility in a wide array of applications, from surfactant and emulsifier technology to its potential role as a corrosion inhibitor and a building block in pharmaceutical synthesis. Understanding the precise methods of its creation and the analytical techniques to confirm its identity and purity is paramount for its effective application and for the development of novel uses.

The Synthesis of N-Hexyldiethanolamine: A Controlled Ethoxylation Approach

The primary industrial route to N-alkyldiethanolamines is the ethoxylation of a primary amine. This reaction involves the nucleophilic attack of the amine on the electrophilic carbons of the ethylene oxide ring, leading to its opening and the formation of a hydroxyethyl group. The reaction proceeds in two stages, with the initial formation of N-hexylmonoethanolamine, which then reacts with a second molecule of ethylene oxide to yield the desired N-Hexyldiethanolamine.

Causality in Experimental Design

The choice of reactants and conditions is critical for maximizing the yield of the desired tertiary amine while minimizing the formation of byproducts. The reaction of n-hexylamine with ethylene oxide is a nucleophilic substitution reaction.[1][2] The lone pair of electrons on the nitrogen atom of n-hexylamine acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the three-membered ring and the formation of an N-C bond. A subsequent proton transfer results in the formation of N-hexylmonoethanolamine. This intermediate, still possessing a reactive secondary amine, can then react with a second molecule of ethylene oxide to form N-Hexyldiethanolamine.

To favor the formation of the di-substituted product, a molar ratio of ethylene oxide to n-hexylamine of at least 2:1 is employed. The reaction is typically carried out at elevated temperatures and pressures to ensure the reactants are in the liquid phase and to provide sufficient activation energy for the reaction to proceed at a practical rate.[2] The use of a catalyst is not strictly necessary for the initial ethoxylation of primary amines, but basic catalysts can be used to enhance the reaction rate.[3][4]

Caption: A schematic overview of the synthesis and purification process for N-Hexyldiethanolamine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-Hexyldiethanolamine.

Materials:

-

n-Hexylamine

-

Ethylene oxide

-

Nitrogen gas (inert atmosphere)

-

Pressurized reaction vessel with temperature and pressure control

-

Vacuum distillation apparatus

Procedure:

-

Reactor Preparation: The reaction vessel is first purged with dry nitrogen to remove any air and moisture. This is a critical step as moisture can react with ethylene oxide to form ethylene glycol, an undesirable byproduct.

-

Charging the Reactor: n-Hexylamine is charged into the reactor.

-

Reaction Conditions: The reactor is sealed and heated to the desired reaction temperature, typically in the range of 100-150°C.[4]

-

Ethylene Oxide Addition: Ethylene oxide is then slowly introduced into the reactor, maintaining a pressure of 1-2 bar.[3] The addition is done cautiously to control the exothermic nature of the reaction.[3] The molar ratio of ethylene oxide to n-hexylamine should be approximately 2.2:1 to ensure complete conversion to the diethanolamine derivative.

-

Reaction Monitoring: The reaction progress can be monitored by periodically taking samples and analyzing them using gas chromatography (GC) to determine the ratio of mono- to di-substituted products.

-

Purification: Once the reaction is complete, the crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts. The higher boiling point of N-Hexyldiethanolamine allows for its separation from lower-boiling impurities.

Characterization: A Multi-faceted Analytical Approach

Confirming the successful synthesis of N-Hexyldiethanolamine and assessing its purity requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: A flowchart illustrating the key analytical techniques for the characterization of N-Hexyldiethanolamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | t | 4H | -N-CH₂-CH₂-OH |

| ~2.5 | t | 4H | -N-CH₂-CH₂-OH |

| ~2.4 | t | 2H | -N-CH₂-(CH₂)₄-CH₃ |

| ~1.4 | m | 2H | -N-CH₂-CH₂-(CH₂)₃-CH₃ |

| ~1.3 | m | 6H | -(CH₂)₃-CH₃ |

| ~0.9 | t | 3H | -CH₃ |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~60 | -N-CH₂-CH₂-OH |

| ~55 | -N-CH₂-CH₂-OH |

| ~52 | -N-CH₂-(CH₂)₄-CH₃ |

| ~32 | -N-CH₂-CH₂-(CH₂)₃-CH₃ |

| ~27 | -CH₂-CH₂-CH₃ |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Broad, Strong | O-H stretch (from the hydroxyl groups) |

| 2950-2850 | Strong | C-H stretch (from the alkyl chain) |

| 1465-1450 | Medium | C-H bend (methylene groups) |

| 1050-1000 | Strong | C-N stretch (tertiary amine) and C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For N-Hexyldiethanolamine (C₁₀H₂₃NO₂), the expected molecular weight is approximately 189.3 g/mol .

Plausible Fragmentation Pattern:

The fragmentation of N-alkyldiethanolamines in mass spectrometry is often characterized by alpha-cleavage, where the bonds adjacent to the nitrogen atom are broken.[5] For N-Hexyldiethanolamine, this would lead to the loss of alkyl fragments from the hexyl chain or the ethanol groups. A common fragmentation would be the loss of a pentyl radical (C₅H₁₁) to give a prominent peak at m/z 118, corresponding to the [M - 71]⁺ ion. Another likely fragmentation is the loss of a hydroxyethyl radical (•CH₂CH₂OH) to give a peak at m/z 144, corresponding to the [M - 45]⁺ ion. The molecular ion peak (M⁺) at m/z 189 may be weak or absent.

Applications and Future Directions

The unique amphiphilic structure of N-Hexyldiethanolamine makes it a versatile compound with numerous potential applications.

-

Surfactants and Emulsifiers: Its ability to reduce surface tension between oil and water makes it a candidate for use in detergents, personal care products, and industrial cleaning formulations.[6][7]

-

Corrosion Inhibitors: Like other amino alcohols, N-Hexyldiethanolamine has the potential to act as a corrosion inhibitor for metals, particularly in acidic environments.[8][9] The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with metal surfaces, forming a protective film.

-

Pharmaceutical Intermediates: The diethanolamine moiety can be a useful building block in the synthesis of more complex molecules with potential biological activity. Diethanolamine itself is used in some pharmaceutical formulations as a buffering agent.[]

-

Gas Sweetening: Tertiary amines are used in industrial processes to remove acidic gases like H₂S and CO₂ from natural gas streams. While N-methyldiethanolamine (MDEA) is commonly used, the properties of N-Hexyldiethanolamine in this context could be an area of further research.[11]

The exploration of N-Hexyldiethanolamine and its derivatives is an active area of research. Its tunable properties, achieved by modifying the alkyl chain length, open up possibilities for creating bespoke molecules for specific applications in materials science, drug delivery, and green chemistry.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of N-Hexyldiethanolamine. By understanding the underlying chemical principles and the application of modern analytical techniques, researchers and scientists can confidently produce and verify this valuable compound. The self-validating nature of the described protocols, grounded in established chemical literature, ensures a high degree of trustworthiness and reproducibility. As the demand for specialized chemicals with tailored properties grows, a thorough understanding of molecules like N-Hexyldiethanolamine will be increasingly crucial for innovation across various scientific and industrial fields.

References

-

PrepChem. Synthesis of Alternate N-Hexyl Ethanolamine Synthesis Scheme. [Link]

-

University of Dar es Salaam Digital Commons. Comparative evaluation of dicyclohexylamine and N- methyldiethanolamine as corrosion inhibitors for top of line corrosion on. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000149). [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

MDPI. Effective Inhibition of Carbon Steel Corrosion by Waterborne Polyurethane Based on N-tert-Butyl Diethanolamine in 2M HCl: Experimental and Computational Findings. [Link]

-

Chem Help ASAP. mass spectrum & fragmentation of hexane. [Link]

-

Rock Chemicals, Inc. Introduction to Diethanolamine: Uses and Applications. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- Google Patents. US8383861B2 - Methods for making ethanolamine(s) and ethyleneamine(s)

-

University of Colorado Boulder. 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. [Link]

-

Organic Syntheses. 2-isopropylaminoethanol. [Link]

- Google Patents.

-

Chemical Iran. Di Ethanol Amine Industrial Uses and Applications Overview. [Link]

-

NIST. Diethanolamine - the NIST WebBook. [Link]

-

Dow Inc. Diethanolamine (DEA). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Wikipedia. Ethoxylation. [Link]

-

Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]

-

ResearchGate. Effect of N-methyl-diethanolamine and film forming corrosion inhibitor on gas hydrate, and empirical modeling for degradation. [Link]

- Google Patents.

-

California State Polytechnic University, Pomona. 1H NMR chemical shift ppm table. [Link]

-

University of Wisconsin-River Falls. 13C-NMR. [Link]

-

Diplomata Comercial. Diethanolamine in Manufacturing: Key Applications and Insights. [Link]

-

European Patent Office. PROCESS FOR PREPARATION OF ALKOXYLATED ALKYLAMINES / ALKYL ETHER AMINES WITH PEAKED DISTRIBUTION. [Link]

-

MDPI. Excess Properties, FT-IR Spectral Analysis, and CO2 Absorption Performance of Monoethanolamine with Diethylene Glycol Monoethyl Ether or Methyldiethanolamine Binary Solutions. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

- Google Patents.

-

ChemComplete. Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

-

IJRAR.org. Diethanolamine As Corrosion Inhibitor For Zinc in Hydrochloric Acid. [Link]

-

ResearchGate. Spectrum FTIR of alkyldiethanolamides. [Link]

-

ResearchGate. Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. [Link]

-

Taylor & Francis. Ethoxylation – Knowledge and References. [Link]

-

University of California, Los Angeles. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. EP0375267A2 - Production of ethanolamine by amination of ethylene oxide over acid activated clays - Google Patents [patents.google.com]

- 3. Ethoxylation - Wikipedia [en.wikipedia.org]

- 4. PROCESS FOR PREPARATION OF ALKOXYLATED ALKYLAMINES / ALKYL ETHER AMINES WITH PEAKED DISTRIBUTION - Patent 2032523 [data.epo.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rockchemicalsinc.com [rockchemicalsinc.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. Effective Inhibition of Carbon Steel Corrosion by Waterborne Polyurethane Based on N-tert-Butyl Diethanolamine in 2M HCl: Experimental and Computational Findings [mdpi.com]

- 9. ijrar.org [ijrar.org]

- 11. chemicaliran.com [chemicaliran.com]

An In-Depth Technical Guide to Ethanol, 2,2'-(hexylimino)bis- for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethanol, 2,2'-(hexylimino)bis-, also known as N-hexyldiethanolamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, analytical methodologies, and potential applications, offering insights grounded in scientific principles and field-proven expertise.

Introduction to Ethanol, 2,2'-(hexylimino)bis-

Ethanol, 2,2'-(hexylimino)bis- is a tertiary amine featuring a hexyl group and two hydroxyethyl groups attached to a central nitrogen atom. This structure imparts both lipophilic (hexyl chain) and hydrophilic (dihydroxyethyl groups) characteristics, making it an interesting candidate for various chemical and pharmaceutical applications. Its amphiphilic nature suggests potential roles as a surfactant, emulsifier, or a building block in the synthesis of more complex molecules with specific biological activities.[1] While direct pharmacological applications are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a scaffold in drug discovery.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of Ethanol, 2,2'-(hexylimino)bis- is fundamental to its application and analysis.

Molecular Identity

| Identifier | Value |

| IUPAC Name | 2-[hexyl(2-hydroxyethyl)amino]ethanol |

| Synonyms | N-Hexyldiethanolamine, 2,2'-(Hexylimino)diethanol |

| CAS Number | 6752-33-6 |

| Molecular Formula | C10H23NO2 |

| Molecular Weight | 189.30 g/mol |

| Canonical SMILES | CCCCCCN(CCO)CCO |

| InChI Key | GIACMWUKBLHAAG-UHFFFAOYSA-N |

Source: PubChem CID 81229[2]

Physicochemical Data

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 311.3 ± 17.0 °C (Predicted) |

| Density | 0.966 ± 0.06 g/cm³ (Predicted) |

| pKa | 14.40 ± 0.10 (Predicted) |

Source: ChemicalBook[3]

The presence of the tertiary amine and hydroxyl groups suggests that N-hexyldiethanolamine can participate in hydrogen bonding and has a basic character. The hexyl chain contributes to its lipophilicity, which can influence its solubility in various solvents and its interaction with biological membranes.

Synthesis of N-Substituted Diethanolamines

The synthesis of N-substituted diethanolamines, including N-hexyldiethanolamine, can be achieved through several established synthetic routes. A common approach involves the N-alkylation of diethanolamine.

General Synthetic Strategy: Reductive Amination

A versatile method for the synthesis of N-alkyldiethanolamines is the reductive amination of diethanolamine with an appropriate aldehyde or ketone. For N-hexyldiethanolamine, this would involve the reaction of diethanolamine with hexanal.

Protocol: Synthesis via Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve diethanolamine in a suitable solvent such as methanol or ethanol.

-

Aldehyde Addition: Add hexanal to the solution dropwise at room temperature with stirring. The reaction mixture is typically stirred for several hours to facilitate the formation of the Schiff base intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The reduction of the Schiff base is an exothermic process, and temperature control is crucial to prevent side reactions.

-

Quenching and Extraction: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional period. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure N-hexyldiethanolamine.

This method is generally high-yielding and can be adapted for the synthesis of a variety of N-substituted diethanolamines by choosing the appropriate aldehyde or ketone.[3]

Analytical Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of Ethanol, 2,2'-(hexylimino)bis-. This includes spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum of N-hexyldiethanolamine is expected to show distinct signals for the protons of the hexyl chain and the hydroxyethyl groups. The chemical shifts and splitting patterns provide valuable information about the connectivity of the atoms. For instance, the triplet corresponding to the terminal methyl group of the hexyl chain would appear at a characteristic upfield chemical shift. The methylene groups adjacent to the nitrogen and oxygen atoms will appear at more downfield shifts due to the deshielding effects of these heteroatoms.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts will be indicative of the chemical environment of each carbon atom.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[2]

-

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like N-hexyldiethanolamine and will typically show a prominent protonated molecular ion [M+H]⁺ at m/z 190.3.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be employed. The electron ionization (EI) mass spectrum will show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern resulting from the cleavage of the alkyl chain and the hydroxyethyl groups.

IR spectroscopy is used to identify the functional groups present in a molecule.[2] The IR spectrum of N-hexyldiethanolamine is expected to show:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups.

-

C-H stretching vibrations of the alkyl chain in the region of 2850-3000 cm⁻¹.

-

C-N stretching vibrations in the region of 1000-1200 cm⁻¹.

-

C-O stretching vibrations around 1050-1150 cm⁻¹.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of N-hexyldiethanolamine and for its quantification in various matrices.

GC is a suitable technique for the analysis of volatile and thermally stable compounds like N-hexyldiethanolamine.[5][6]

Protocol: GC Analysis

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

-

Column: A capillary column with a polar stationary phase is recommended for good peak shape and resolution of amines.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or dichloromethane.

-

Injection: A small volume of the sample is injected into the heated injector port of the GC.

-

Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase as they are carried through the column by an inert carrier gas (e.g., helium or nitrogen).

-

Detection: The separated components are detected by the FID or MS, and the resulting chromatogram provides information on the purity and concentration of the analyte.

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including tertiary amines.[2][7][8] This technique is particularly useful for analyzing N-hexyldiethanolamine in complex matrices, such as biological fluids or environmental samples.

Protocol: LC-MS/MS Analysis

-

Sample Preparation: Samples may require extraction and cleanup to remove interfering substances. This can involve liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: The extract is injected into an HPLC system. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid to improve peak shape and ionization efficiency.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The analysis is typically performed in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity.

Potential Applications in Drug Development

While specific therapeutic applications of N-hexyldiethanolamine are not well-established, its structural features suggest several potential roles in drug development. Tertiary amines are prevalent in many approved drugs, contributing to their pharmacological activity and pharmacokinetic properties.[2]

As a Molecular Scaffold and Building Block

N-hexyldiethanolamine can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.[9][10][11] The hydroxyl groups can be functionalized to introduce other moieties, while the tertiary amine can be a key pharmacophoric feature or a site for further modification. The synthesis of derivatives of diethanolamine has been explored for developing compounds with antimicrobial and anticancer activities.[1][12][13]

Role in Drug Delivery Systems

The tertiary amine group of N-hexyldiethanolamine can be protonated at acidic pH. This property makes it a candidate for use in pH-sensitive drug delivery systems.[7][8][14] For example, it could be incorporated as a linker that releases a conjugated drug in the acidic environment of endosomes or lysosomes within cancer cells.

Potential Biological Activities

The biological activities of N-alkyldiethanolamines are often related to their alkyl chain length. Studies on related compounds have shown antimicrobial properties.[3][12][15] The lipophilic hexyl chain of N-hexyldiethanolamine could facilitate its interaction with cell membranes, potentially leading to various biological effects, including modulation of ion channel activity.[2] Further screening and biological evaluation are necessary to elucidate its specific pharmacological profile.

Toxicology and Safety Considerations

The toxicological profile of N-hexyldiethanolamine is not extensively documented. However, studies on related short-chain N-alkyldiethanolamines, such as diethanolamine (DEA), have indicated potential for toxicity, including skin irritation and effects on the liver and kidneys with chronic exposure.[16][17][18] The presence of the hexyl group may influence its absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, its toxicological profile. Therefore, thorough safety and toxicology studies are essential before considering any in vivo applications.

Conclusion

Ethanol, 2,2'-(hexylimino)bis- is a tertiary amine with a unique combination of hydrophilic and lipophilic properties. Its synthesis is straightforward, and a range of analytical techniques are available for its comprehensive characterization. While its direct therapeutic applications are yet to be fully explored, its structural features make it a promising candidate for use as a molecular scaffold in medicinal chemistry and as a component in advanced drug delivery systems. Further research into its pharmacological and toxicological properties is warranted to unlock its full potential in the field of drug development.

References

-

PubChem. Ethanol, 2,2'-(hexylimino)bis-. National Center for Biotechnology Information. [Link]

- Yar, M., et al. (2013). Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. Russian Journal of Organic Chemistry, 49(7), 951-969.

- Synthesis and biological effects of N-alkylamine-labeled low-molecular-mass dermatan sulfate. Semin Thromb Hemost. 1997;23(2):99-107.

- Gresham, W. F. (1948). Preparation of n-alkyl diethanolamines. U.S. Patent No. 2,451,942. Washington, DC: U.S.

- Shahzad, S. A., et al. (2013). Synthesis, Biological Evaluation and Study of the Effect of Various N-Substituents on the Thermal Stabilities of Some New Diethanolamine Derivatives. Asian Journal of Chemistry, 25(13), 7223-7229.

- Groth, A. B., & Wallerberg, G. (1966). A Sensitive Test for Tertiary Amines Using α,γ-Anhydroaconitic Acid. Acta Chemica Scandinavica, 20, 2628-2632.

- Bailey, L. H., & Pringle, B. H. (1978). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 13(4), 568-574.

- Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.

- Yang, J., et al. (2010). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Drug Targeting, 18(1), 1-17.

-

Creative Biolabs. pH-Sensitive Linker Synthesis Service. [Link]

-

Creative Biogene. pH-Sensitive Linkers. [Link]

- Chou, H. J. (1998). Determination of diethanolamine and N-nitrosodiethanolamine in fatty acid diethanolamides.

-

ResearchGate. Diethanolamine analysis by HPLC or GC?. [Link]

- National Toxicology Program. (1992). NTP TR-478: Diethanolamine (CASRN 111-42-2)

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. J Med Chem. 2024 Nov 28.

- The use of N,N-diethyl-m-toluamide to enhance dermal and transdermal delivery of drugs. J Pharm Sci. 1982 Nov;71(11):1211-3.

- National Toxicology Program. (1999). TOX-20: Diethanolamine (CASRN 111-42-2).

-

ResearchGate. | (a) Methyl diethanolamine shows cytotoxicity at concentrations... | Download Scientific Diagram. [Link]

- Huang, C. B., & Ebersole, J. L. (2010). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of Oral Biology, 55(8), 555-560.

- Inhibition of voltage-gated sodium ion channel by corannulene and computational inversion blockage underlying mechanisms.

-

Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. [Link]

- An N, et al. (2012). In vitro evaluation of cytotoxicity of n-hexane extract from Alnus sieboldiana male flowers on VERO and HEK293 cell lines. Pharmacognosy Magazine, 8(30), 113-117.

- Patra, J. K., et al. (2018). Nano based drug delivery systems: recent developments and future prospects. Journal of Nanobiotechnology, 16(1), 71.

- Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Med Chem Lett. 2019 Jun 13;10(6):877-882.

- Chemical Conjugation in Drug Delivery Systems. Frontiers in Bioengineering and Biotechnology, 9, 733157.

-

ResearchGate. Cytotoxicity of compounds on different cell lines. | Download Table. [Link]

- NTP Technical Report on the Toxicity Studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice. Toxicol Rep. 1999; 478: 1-298.

- Neural Network Models for Prediction of Biological Activity using Molecular Dynamics Data: A Case of Photoswitchable Peptides. Chemphyschem. 2021 Jul 14.

- Structural determinants of Acid-sensing ion channel potenti

- An Investigation on the Relationships between Mass Spectrometric Collisional Data and Biological Activity/Stability of Some N-Acylethanolamine Acid Amidase (NAAA) β-Lactone Inhibitors. Molecules. 2020 Mar 2.

- Tiranakwit, T., et al. (2023). Phytochemical Screening on Phenolic, Flavonoid Contents, and Antioxidant Activities of Six Indigenous Plants Used in Traditional Thai Medicine. International Journal of Molecular Sciences, 24(17), 13425.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Interactions of nanomaterials with ion channels and related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.aston.ac.uk [research.aston.ac.uk]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis, hydrolyses and dermal delivery of N-alkyl-N-alkyloxycarbonylaminomethyl (NANAOCAM) derivatives of phenol, imide and thiol containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 9. mdpi.com [mdpi.com]

- 10. Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial action of N-(n-dodecyl)diethanolamine on Escherichia coli: effects on enzymes and growing cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. rnananomed.org [rnananomed.org]

- 15. research.aston.ac.uk [research.aston.ac.uk]

- 16. science.gov [science.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of ion channel blockade on the distribution of Na, K, Ca and other elements in oxygen-glucose deprived CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethanol, 2,2'-(hexylimino)bis- in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethanol, 2,2'-(hexylimino)bis-, a tertiary amine with dual hydroxyl functionalities. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility in various organic solvents. While specific quantitative data is not extensively available in public literature, this guide synthesizes information on the compound's physicochemical properties and those of structurally similar molecules to predict its solubility behavior. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided, empowering researchers to generate precise and reliable data tailored to their specific applications.

Introduction to Ethanol, 2,2'-(hexylimino)bis-

Ethanol, 2,2'-(hexylimino)bis-, also known as N-Hexyldiethanolamine, is an organic compound with the chemical formula C10H23NO2.[1] Its structure features a tertiary amine nitrogen atom bonded to a hexyl group and two 2-hydroxyethyl groups. This unique combination of a lipophilic alkyl chain and hydrophilic hydroxyl groups imparts amphiphilic properties to the molecule, making its solubility behavior highly dependent on the nature of the solvent. Understanding the solubility of this compound is critical for a wide range of applications, including as a buffering agent, a corrosion inhibitor, and in the synthesis of various chemical intermediates.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethanol, 2,2'-(hexylimino)bis- is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C10H23NO2 | PubChem[1] |

| Molecular Weight | 189.30 g/mol | PubChem[1] |

| Calculated logP | 0.853 | Cheméo[2] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

The presence of two hydroxyl groups allows for hydrogen bond donation, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[1][3] The hexyl group contributes to the nonpolar character of the molecule. The positive calculated octanol-water partition coefficient (logP) suggests a slight preference for lipophilic environments.[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.

Factors Influencing the Solubility of Ethanol, 2,2'-(hexylimino)bis-

-

Polarity: The molecule possesses both polar (hydroxyl and amine groups) and nonpolar (hexyl chain) regions. Its solubility will be highest in solvents of intermediate polarity that can interact favorably with both parts of the molecule.

-

Hydrogen Bonding: The ability of the two hydroxyl groups to act as hydrogen bond donors and the oxygen and nitrogen atoms to act as hydrogen bond acceptors is a significant driver of solubility in protic solvents like alcohols.[3]

-

Van der Waals Forces: The hexyl chain will interact with nonpolar solvents through London dispersion forces.

The interplay of these factors dictates the extent to which Ethanol, 2,2'-(hexylimino)bis- will be soluble in a given organic solvent.

Predicted Solubility in Different Classes of Organic Solvents

Based on the molecular structure, the following trends in solubility can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the strong hydrogen bonding interactions between the solvent and the hydroxyl groups of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Moderate to good solubility is likely. These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated. While the hexyl group will have favorable interactions, the polar head of the molecule will be poorly solvated.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected. These solvents have some polarity and can participate in dipole-dipole interactions.

The following diagram illustrates the key molecular interactions that govern solubility.

Sources

A Comprehensive Technical Guide to the Thermal Stability of N-Hexyldiethanolamine for Pharmaceutical Applications

Abstract

This technical guide provides an in-depth analysis of the thermal stability of N-Hexyldiethanolamine, a tertiary amine with growing interest in pharmaceutical formulations. Recognizing the critical importance of thermal stability for drug product safety, efficacy, and shelf-life, this document offers a foundational understanding for researchers, scientists, and drug development professionals. In the absence of extensive publicly available thermal degradation data specific to N-Hexyldiethanolamine, this guide establishes a robust framework for its evaluation. We delve into the theoretical underpinnings of thermal decomposition, present detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of thermal analysis data. By drawing parallels with structurally similar alkanolamines, we propose a hypothesized degradation pathway for N-Hexyldiethanolamine, providing a scientifically grounded starting point for its comprehensive characterization. This guide is designed to be a practical and authoritative resource, enabling researchers to design and execute self-validating thermal stability studies essential for regulatory compliance and the development of safe and stable pharmaceutical products.

Introduction: The Imperative of Thermal Stability in Pharmaceutical Development

N-Hexyldiethanolamine is a tertiary amine characterized by a hexyl chain and two hydroxyethyl groups attached to a nitrogen atom. Its amphiphilic nature imparts surfactant-like properties, making it a candidate for various applications in pharmaceutical formulations, including as a pH adjuster, emulsifier, or a stabilizing agent for nanoparticle drug delivery systems.[1][2] The pH of a formulation is a critical parameter that can influence a drug's solubility, activity, absorption, and stability.[3] In the context of parenteral, ophthalmic, or otic drug products, the choice and concentration of a pH adjuster are subject to rigorous regulatory scrutiny.[4][5]

The manufacturing, storage, and transportation of pharmaceutical products can expose them to a range of thermal stresses. Understanding the thermal stability of each component is therefore not merely a matter of good practice but a fundamental requirement for ensuring the safety and efficacy of the final drug product. Thermal degradation can lead to the loss of the active pharmaceutical ingredient (API), the formation of potentially toxic byproducts, and alterations in the physicochemical properties of the formulation. For a compound like N-Hexyldiethanolamine, which may be present as an excipient, its degradation could compromise the stability of the API or the entire formulation.

This guide provides a comprehensive framework for assessing the thermal stability of N-Hexyldiethanolamine. We will explore the theoretical principles of thermal analysis, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Theoretical Framework: Understanding Thermal Decomposition

Thermal decomposition is the process by which a substance breaks down into simpler constituent molecules when subjected to heat.[6] The temperature at which this process initiates and the rate at which it proceeds are critical indicators of a compound's thermal stability. For alkanolamines, thermal degradation can be a complex process involving multiple reaction pathways.[7][8]

The stability of alkanolamines generally follows the order: primary amine < secondary amine < tertiary amine.[8] As a tertiary amine, N-Hexyldiethanolamine is expected to exhibit relatively good thermal stability. However, the presence of the hydroxyl groups can provide reactive sites for degradation reactions.

While specific degradation mechanisms for N-Hexyldiethanolamine are not extensively documented, insights can be drawn from studies on similar molecules like diethanolamine (DEA) and methyldiethanolamine (MDEA).[7][9][10] Thermal degradation of these compounds can be catalyzed by the presence of CO2 and often involves intramolecular reactions.[7] For instance, the thermal decomposition of DEA has been shown to occur in two steps: an initial intramolecular reaction producing monoethanolamine (MEA) and ethylene oxide, followed by the decomposition of the residual material.[8] Oxidative degradation, which occurs in the presence of oxygen, can also lead to the formation of various degradation products, including oxidized fragments of the parent molecule.[11]

A hypothesized thermal degradation pathway for N-Hexyldiethanolamine is presented in the diagram below, drawing parallels with the known degradation of other diethanolamines. This pathway is intended as a conceptual model to guide experimental investigation.

Caption: Hypothesized thermal degradation pathway for N-Hexyldiethanolamine.

Experimental Methodologies: A Practical Guide to Thermal Analysis

The two primary techniques for evaluating the thermal stability of a substance are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12] These methods provide complementary information about the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[6] It is a powerful tool for determining the onset temperature of decomposition, the kinetics of degradation, and the composition of multi-component materials.[9]

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of N-Hexyldiethanolamine into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent volatilization of the sample before decomposition.

-

Experimental Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the cell at a starting temperature (e.g., 30 °C).

-

-

Thermal Program: Heat the sample and reference pans from the starting temperature to a final temperature (e.g., 400 °C) at a constant heating rate, typically 10 °C/min.

-

Data Acquisition: Continuously record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (in W/g) versus temperature. Exothermic events (e.g., decomposition) will appear as peaks pointing down (by convention), while endothermic events (e.g., melting) will appear as peaks pointing up.

-

The onset temperature of an exothermic event is determined by the intersection of the baseline with the tangent to the leading edge of the peak.

-

The enthalpy of the event (e.g., decomposition, ΔHd) is calculated by integrating the area of the peak.

-

Results and Discussion: Interpreting Thermal Stability Data

While specific TGA and DSC data for N-Hexyldiethanolamine are not readily available in the public domain, we can anticipate the expected results based on the behavior of similar long-chain diethanolamines and fatty acid diethanolamides. Table 1: Anticipated Thermal Stability Parameters for N-Hexyldiethanolamine

| Parameter | Analytical Technique | Expected Observation | Significance |

| Onset of Decomposition (Tonset) | TGA | A temperature at which significant and irreversible mass loss begins. | Indicates the upper temperature limit for safe handling and storage. |

| Peak Decomposition Temperature (Tpeak) | TGA (DTG curve) | The temperature at which the rate of mass loss is maximal. | Provides information about the kinetics of the primary decomposition reaction. |

| Residual Mass | TGA | The percentage of mass remaining at the end of the experiment. | Can indicate the formation of non-volatile degradation products or char. |

| Decomposition Exotherm | DSC | An exothermic peak indicating the release of heat during decomposition. | Confirms the decomposition process and provides a measure of its energetic potential. |

| Enthalpy of Decomposition (ΔHd) | DSC | The integrated area of the decomposition exotherm. | Quantifies the amount of heat released during decomposition, which is a critical safety parameter. |

A typical TGA thermogram for a liquid organic compound like N-Hexyldiethanolamine would show a stable baseline at 100% mass until the onset of decomposition, followed by a sharp decrease in mass. The DSC curve would likely show an endothermic event corresponding to boiling if not hermetically sealed, followed by one or more exothermic peaks at higher temperatures, indicating decomposition.

The interpretation of this data is crucial. A lower Tonset suggests lower thermal stability. A large and sharp decomposition exotherm in the DSC indicates a rapid, high-energy release, which could pose a safety hazard. The presence of multiple decomposition steps in the TGA or DSC curves suggests a complex degradation mechanism with the formation of intermediate products.

To gain a more complete understanding of the degradation process, it is highly recommended to couple the TGA instrument with an evolved gas analyzer (EGA), such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This allows for the identification of the volatile degradation products as they are formed, providing direct evidence for the proposed degradation pathways.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for evaluating the thermal stability of N-Hexyldiethanolamine, a compound of interest for pharmaceutical applications. While specific experimental data for this molecule is currently limited, the principles and methodologies presented here provide a robust framework for its characterization. By employing TGA and DSC, researchers can determine critical thermal stability parameters that are essential for ensuring the safety, quality, and regulatory compliance of pharmaceutical formulations containing N-Hexyldiethanolamine.

Future work should focus on generating empirical TGA and DSC data for N-Hexyldiethanolamine under various atmospheric conditions (inert and oxidative). Furthermore, evolved gas analysis is crucial for elucidating the precise degradation mechanism and identifying the resulting byproducts. Such studies will not only contribute to a deeper understanding of the thermal behavior of this molecule but will also provide the necessary data to support its safe and effective use in the development of next-generation pharmaceutical products.

References

- BenchChem. (2025).

- Request PDF. (n.d.). Thermal degradation of diethanolamine at stripper condition for CO2 capture: Product types and reaction mechanisms.

- Request PDF. (2015, November). Kinetic study of the thermal decomposition of monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA) and methyldiethanolamine (MDEA).

- Ataman Kimya. (n.d.).

- ResearchGate. (2025, August). Structure of coconut fatty acid diethanolamide in equilibrium with amino esters.

- Ataman Kimya. (n.d.).

- SciSpace. (n.d.). Optimization of alkyl-diethanolamide synthesis from fatty acid methyl ester of coconut oil using box-behnken design.

- University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.

- ChemBK. (2024, April 9).

- Request PDF. (2024, January 1). New insight on the impact of NOx on diethanolamine (DEA) degradation mechanisms.

- ResearchGate. (2009, February).

- Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints.

- BenchChem. (2025).

- Pharmaceutical Outsourcing. (2025, December 11). FDA Issues Final Guidance For pH Adjuster Waiver Requests For Generic Drugs.

- Scholaris. (2021, August 25).

- TA Instruments. (n.d.). Nano DSC: What to Consider when Choosing a Baseline and Model.

- Bulletin of the National Research Centre. (2025, January). Applications of Nanotechnology in Drug Delivery Systems.

- FDA. (n.d.). Considerations for Waiver Requests for pH Adjusters in Generic Drug Products Intended for Parenteral, Ophthalmic, or Otic Use.

- ResearchGate. (n.d.). TGA and DTG curves of Resin1 in N 2 (a) and air(b).

- ResearchGate. (n.d.). TGA curves under N 2 flow of protected (solid lines) and deprotected....

- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)

- CompoundingToday.com. (n.d.).

- Scilit. (1997, October 1).

- FDA. (2022, August 10). Decoding the Guidance: Considerations for Waiver Requests for pH Adjusters in Generic Drug Products Intended for Parenteral, Oph.

- PMC. (2022, December 19).

- MDPI. (n.d.). Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid)

- PMC. (n.d.). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC - PubMed Central.

- EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.

- MDPI. (n.d.).

- MDPI. (n.d.). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems.

- NETZSCH. (2025, August 31). Using DSC to Quantify Polymer Mixtures – Possibilities and Challenges.

- Semantic Scholar. (1997, October 1).

- Pharma Excipients. (2021, April 8). Importance of Nanoparticles for the Delivery of Antiparkinsonian Drugs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. FDA Issues Final Guidance For pH Adjuster Waiver Requests For Generic Drugs [drugdeliveryleader.com]

- 3. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]

- 4. complexgenerics.org [complexgenerics.org]

- 5. fda.gov [fda.gov]

- 6. tainstruments.com [tainstruments.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sites.utexas.edu [sites.utexas.edu]

- 10. semanticscholar.org [semanticscholar.org]

- 11. uregina.scholaris.ca [uregina.scholaris.ca]

- 12. scispace.com [scispace.com]

N-Hexyldiethanolamine (HDEA): A Technical Guide to Fundamentals of Corrosion Inhibition

Abstract

This technical guide provides an in-depth exploration of N-Hexyldiethanolamine (HDEA) as a corrosion inhibitor, grounded in electrochemical principles and surface science. Designed for researchers and chemical engineers, this document moves beyond a simple datasheet to elucidate the fundamental mechanisms that govern the efficacy of HDEA. We will dissect the molecular features of HDEA, detail the rigorous experimental protocols for its evaluation, and present a framework for understanding its protective action on metal surfaces, particularly mild steel in acidic environments. The principles are illustrated using data from closely related alkanolamines, providing a robust predictive model for HDEA's performance.

Introduction: The Molecular Rationale for HDEA as a Corrosion Inhibitor

Corrosion is an electrochemical process that leads to the degradation of a material, typically a metal, due to its reaction with its environment. The use of organic inhibitors is a primary strategy for mitigating corrosion, especially in industrial applications such as acid pickling, oil and gas transport, and water treatment.

N-Hexyldiethanolamine, C₆H₁₃N(CH₂CH₂OH)₂, is a tertiary amine featuring both hydrophobic (hexyl group) and hydrophilic (diethanol groups) moieties. Its potential as a corrosion inhibitor stems from its unique molecular structure:

-

Heteroatom Active Centers: The molecule contains one nitrogen and two oxygen atoms. These heteroatoms possess lone pairs of electrons, which are crucial for coordinating with vacant d-orbitals of iron atoms on the steel surface. This interaction is the foundation of the adsorption process that inhibits corrosion.

-

Hydrophobic Tail: The n-hexyl group provides a hydrophobic carbon chain. Once the molecule is adsorbed onto the metal surface, this chain can help form a non-polar barrier, repelling water and corrosive species from the surface.

-

Steric Hindrance: The overall size and structure of the HDEA molecule allow it to cover a significant surface area upon adsorption, physically blocking active corrosion sites.

This guide will systematically evaluate these features through the lens of established electrochemical and surface analysis techniques.

The Core Mechanism: Adsorption at the Metal-Solution Interface

The primary mechanism by which HDEA protects a metal surface is through adsorption . This process involves the accumulation of HDEA molecules at the interface between the metal and the corrosive solution, forming a protective film. This film acts as a barrier, impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process.

The adsorption can be broadly classified into:

-

Physisorption: Involves weaker, electrostatic forces between the inhibitor molecules and the charged metal surface (e.g., van der Waals forces). This process is typically reversible.

-

Chemisorption: Involves the formation of stronger, coordinate-type bonds between the heteroatoms of the inhibitor and the metal atoms. This is a more robust and often irreversible form of adsorption.

In practice, the adsorption of inhibitors like HDEA is often a combination of both physical and chemical processes.[1]

Adsorption Isotherms: Quantifying Surface Coverage

To understand the relationship between inhibitor concentration and the extent of surface coverage, we employ adsorption isotherms. The Langmuir adsorption isotherm is frequently used to model the behavior of corrosion inhibitors.[2][3][4][5][6] It assumes that a monolayer of inhibitor molecules forms on the metal surface and that there are no interactions between the adsorbed molecules.[6]

The Langmuir isotherm is described by the equation:

C / θ = 1 / K_ads + C

where:

-

C is the inhibitor concentration.

-

θ is the surface coverage (often approximated by the inhibition efficiency, IE%).

-

K_ads is the equilibrium constant of the adsorption process.

A linear plot of C/θ versus C indicates that the adsorption process follows the Langmuir model.[5][6] A strong correlation coefficient (R² close to 1) validates this assumption.[6] The value of K_ads provides insight into the strength of the adsorption; a larger K_ads signifies stronger and more stable adsorption.

Experimental Validation: A Self-Validating Protocol

Evaluating the performance of a corrosion inhibitor requires a systematic and multi-faceted approach. Electrochemical techniques are central to this process as they provide rapid and mechanistic insights.

Material and Solution Preparation

-

Working Electrode: Mild steel coupons (e.g., C1018 or similar, with a defined surface area) are used. The surface is sequentially polished with different grades of emery paper (e.g., 150 to 600 grit), degreased with acetone, washed with deionized water, and dried before each experiment.[1]

-

Corrosive Medium: A 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) solution is prepared using analytical grade reagents and deionized water.

-

Inhibitor Solutions: Stock solutions of N-Hexyldiethanolamine are prepared, and various concentrations are made by dilution in the corrosive medium.

Electrochemical Measurements Workflow

A standard three-electrode cell is used, containing the mild steel working electrode, a platinum or graphite counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode. All potentials are measured relative to the reference electrode.

Technique 1: Potentiodynamic Polarization (PDP)

This technique provides information on the kinetics of both anodic and cathodic reactions.[7] The potential of the working electrode is scanned from a cathodic value to an anodic value relative to the Open Circuit Potential (OCP), and the resulting current is measured.

-

Protocol: After OCP stabilization, the potential is scanned from -250 mV to +250 mV vs. OCP at a slow scan rate (e.g., 1 mV/s).[8]

-

Analysis: The resulting Tafel plot (log of current density vs. potential) is extrapolated to determine key parameters:

-

Corrosion Potential (E_corr): The potential at which the anodic and cathodic reaction rates are equal.

-

Corrosion Current Density (i_corr): A direct measure of the corrosion rate. A lower i_corr indicates better protection.

-

Anodic (βa) and Cathodic (βc) Tafel Slopes: Provide information about the reaction mechanisms.

-

An inhibitor is classified as:

-

Anodic: If it primarily affects the anodic reaction, causing a significant change in βa and a noble shift in E_corr.

-

Cathodic: If it primarily affects the cathodic reaction, with a significant change in βc and an active shift in E_corr.

-

Mixed-Type: If it affects both reactions. For many alkanolamines like diethanolamine, the shift in E_corr is minimal, indicating a mixed-type inhibitor that blocks both anodic and cathodic sites through adsorption.[1]

The Inhibition Efficiency (IE%) from PDP is calculated as: IE% = [ (i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited ] * 100

| Inhibitor Conc. | E_corr (mV vs SCE) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |

| Blank (0.5 M H₂SO₄) | -495 | 1150 | 75 | 125 | - |

| 10⁻⁷ M DEA | -490 | 513 | 78 | 128 | 55.3 |

| 10⁻⁵ M DEA | -488 | 240 | 80 | 130 | 79.1 |

| 10⁻³ M DEA | -485 | 130 | 82 | 133 | 88.7 |

| Table 1: Representative potentiodynamic polarization data for Diethanolamine (DEA), a structural analog of HDEA, on mild steel in 0.5 M H₂SO₄ at 303 K. Data derived from[1]. |

Technique 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[9][10][11] A small amplitude AC potential is applied over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz), and the impedance response is measured.[10]

-

Analysis: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).[9][10] For a simple corrosion process, this plot shows a semicircle.

-

The diameter of the semicircle corresponds to the Charge Transfer Resistance (R_ct) .[9] A larger R_ct value indicates a slower corrosion process and better inhibition, as the protective film hinders the transfer of charge at the interface.

-

The capacitance of the electrical double layer (C_dl) can also be determined. A decrease in C_dl upon adding the inhibitor suggests that the inhibitor molecules are adsorbing on the surface and displacing water molecules.

-

The Inhibition Efficiency (IE%) from EIS is calculated as: IE% = [ (R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited ] * 100

| Inhibitor Conc. | R_ct (Ω·cm²) | C_dl (μF/cm²) | IE% |

| Blank (1 M HCl) | 50 | 120 | - |

| Low HDEA Conc. | 250 | 65 | 80.0 |

| Medium HDEA Conc. | 600 | 40 | 91.7 |

| High HDEA Conc. | 1100 | 25 | 95.5 |

| Table 2: Hypothetical but realistic EIS data illustrating the expected trend for HDEA on mild steel in 1 M HCl. |

Theoretical Foundation: Quantum Chemical Insights

To understand why HDEA is an effective inhibitor at a molecular level, we can turn to quantum chemical calculations based on Density Functional Theory (DFT).[12] These calculations provide parameters that correlate with a molecule's ability to donate or accept electrons, which is the basis of its chemical interaction with the metal surface.[13]

-

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.[14] The lone pairs on the N and O atoms in HDEA are expected to contribute significantly to a high E_HOMO.

-